N-Phenyltetrafluorophthalimide
Overview
Description
N-Phenyltetrafluorophthalimide is a chemical compound with the molecular formula C14H5F4NO2. It is known for its unique structure, which includes a phenyl group attached to a tetrafluorophthalimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyltetrafluorophthalimide typically involves the reaction of an N-substituted benzamide compound with a difluorocarbene precursor compound. The reaction is carried out in the presence of a catalyst, a ligand, and an alkali in a solvent. The reaction is conducted at a temperature range of 90-120°C in an argon atmosphere for about 5 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Phenyltetrafluorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
N-Phenyltetrafluorophthalimide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Phenyltetrafluorophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylphthalimide: Similar structure but lacks the fluorine atoms.
Tetrafluorophthalimide: Similar structure but lacks the phenyl group.
N-Phenylmaleimide: Similar structure but with a different imide moiety.
Uniqueness
N-Phenyltetrafluorophthalimide is unique due to the presence of both the phenyl group and the tetrafluorophthalimide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHRIDFYCSLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332854 | |
Record name | N-Phenyltetrafluorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116508-58-8 | |
Record name | N-Phenyltetrafluorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on optimizing the synthesis of N-Phenyltetrafluorophthalimide. What is notable about the chosen synthetic route in terms of industrial application?
A1: The research highlights a synthetic route for this compound starting from tetrachlorophthalic anhydride. [] The significance lies in its use of readily available starting materials, phase transfer catalysts like PEG 6000, and mild reaction conditions (DMF at 150°C for 8h), resulting in a high yield (86%). [] This makes the process potentially suitable for large-scale production.
Q2: Can you elaborate on the advantages of using PEG 6000 as a phase transfer catalyst in this specific reaction?
A2: PEG 6000, a polyethylene glycol, acts as a phase transfer catalyst by increasing the solubility of the reactants in different phases. [] This is crucial in the fluorination step, where the inorganic fluoride source and the organic tetrachlorophthalimide precursor might not readily interact. Using PEG 6000 enhances the reaction rate and improves the yield of this compound.
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